Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate is a complex organic compound notable for its potential applications in pharmaceuticals and material science. The compound features a unique combination of a methyl benzoate group, a pyrimidine ring, and an oxadiazole moiety, along with a thiophene substituent. Its molecular formula is with a molecular weight of approximately 379.39 g/mol. The compound is primarily sourced from chemical databases like PubChem, which provide extensive data on its properties and potential applications.
This compound falls under several classifications:
The synthesis of Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can be achieved through several methods that typically involve multi-step organic reactions.
The molecular structure of Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can be described using several key structural features:
COC(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4The structure includes:
Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions:
The mechanism of action for this compound largely depends on its application in biological systems:
Thermal analysis shows that it has a melting point range indicative of purity and stability under heat.
Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate finds applications in various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: